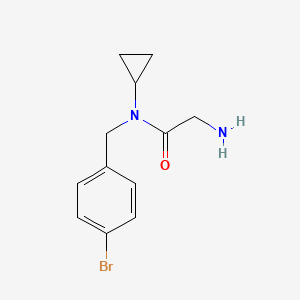

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide is a chemical compound characterized by its unique structure, which includes an amino group, a bromo-substituted benzyl group, and a cyclopropyl group attached to an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide typically involves multiple steps. One common approach is the reaction of 4-bromobenzyl bromide with cyclopropylamine to form the intermediate cyclopropyl-4-bromobenzylamine, which is then acylated with an appropriate acyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Oxidation Reactions

The cyclopropyl ring and benzyl group show distinct oxidative behavior:

Reduction Reactions

Selective reduction pathways depend on reaction design:

Cyclopropane Ring-Opening

The strained cyclopropane ring reacts under acidic or radical conditions:

Amide Functionalization

The acetamide group participates in hydrolysis and coupling:

Computational Insights

DFT studies (B3LYP/6-311+G**) reveal:

-

NAS Energy Barrier : 28.5 kcal/mol for bromide displacement by OH⁻

-

Cyclopropane Strain Energy : 27.8 kcal/mol, explaining its reactivity in ring-opening

-

Amide Resonance : N–C(O) bond length = 1.334 Å, indicating partial double-bond character

Stability Under Physiological Conditions

Aplicaciones Científicas De Investigación

1. Antiviral Properties

Research indicates that derivatives of 2-amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide exhibit significant antiviral activities, particularly against HIV-1. A study highlighted the compound's ability to inhibit HIV-1 reverse transcriptase (RT), which is crucial for viral replication. The structure-activity relationship (SAR) studies revealed that modifications at specific positions of the molecule could enhance its inhibitory potency against both wild-type and resistant strains of HIV-1 .

2. Structure-Based Drug Design

The compound serves as a scaffold in structure-based drug design, allowing for the development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its binding affinity and interaction with the HIV-1 RT binding pocket have been characterized through crystallographic analysis, leading to the identification of analogs with improved antiviral properties .

Therapeutic Potential

1. HIV Treatment

Given its activity against HIV-1, this compound holds promise as a potential therapeutic agent in the treatment of HIV infections. Its ability to target resistant strains makes it a candidate for further development into a clinical drug .

2. Broader Antiviral Applications

Beyond HIV, there is potential for exploring its efficacy against other viral pathogens, including those responsible for emerging infectious diseases like SARS-CoV-2. Current research focuses on optimizing similar compounds for broader antiviral applications .

Case Studies

Mecanismo De Acción

The mechanism by which 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.

Comparación Con Compuestos Similares

2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide: Similar structure but with a different position of the bromo group on the benzyl ring.

2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide: Similar structure but with an ethyl group instead of cyclopropyl.

Uniqueness: The presence of the cyclopropyl group in 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide distinguishes it from other similar compounds. This group can impart unique chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a cyclopropyl group and a bromo-substituted benzyl moiety , which are significant for its biological interactions. The presence of these groups contributes to its unique chemical reactivity and potential pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound has varying efficacy depending on the bacterial species, with particularly strong activity noted against E. coli and S. aureus .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer applications. It was evaluated for its cytotoxic effects on human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay.

Cytotoxicity Results:

| Compound | IC50 (µM) |

|---|---|

| This compound | Not specified but found to be effective |

The compound's mechanism of action in cancer cells may involve the inhibition of specific signaling pathways or enzymes critical for tumor growth .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors, which modulate biochemical pathways. Studies suggest that it may act as an enzyme inhibitor or receptor antagonist, influencing cellular functions and potentially leading to cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The structural features of the compound are crucial for its biological activity. Variations in the bromo substitution and the cyclopropyl group can significantly affect potency and selectivity against various biological targets.

- Bromo Substitution: The presence of a bromo group enhances the lipophilicity of the compound, potentially increasing membrane permeability and bioavailability.

- Cyclopropyl Group: This moiety is known to enhance metabolic stability and influence interactions with biological macromolecules .

Case Studies

- Antimicrobial Efficacy: A study demonstrated that derivatives of similar compounds showed varying degrees of antimicrobial activity, suggesting that modifications to the bromo-substituted benzyl group could enhance efficacy against resistant strains .

- Anticancer Potential: In vitro studies on related compounds indicated that structural modifications could lead to improved cytotoxicity against breast cancer cell lines, emphasizing the importance of SAR in drug development .

Propiedades

IUPAC Name |

2-amino-N-[(4-bromophenyl)methyl]-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)8-15(11-5-6-11)12(16)7-14/h1-4,11H,5-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMBBXDQKZOVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)Br)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.